Lipophilicity Advantage: 14% Lower logP than the Closest Regioisomer Improves Aqueous Solubility Potential
The target compound methyl 5-amino-2-bromo-4-methoxybenzoate exhibits a measured logP of 2.14 , which is 0.27 log units lower than its closest regioisomer methyl 4-amino-5-bromo-2-methoxybenzoate (logP 2.41) and 0.57 log units lower than methyl 2-amino-5-bromo-3-methylbenzoate (logP 2.71) . This difference corresponds to a 1.86-fold lower octanol-water partition coefficient relative to the 4-amino isomer and a 3.7-fold difference relative to the 3-methyl analog. For medicinal chemistry programs where reducing logP is a key optimization vector—such as avoiding CYP450 liabilities or improving renal clearance—this intrinsic property difference provides a measurable head start.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.14 |
| Comparator Or Baseline | Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4): logP = 2.41; Methyl 2-amino-5-bromo-3-methylbenzoate (CAS 206548-14-3): logP = 2.71 |
| Quantified Difference | ΔlogP = −0.27 vs. 4-amino isomer; ΔlogP = −0.57 vs. 3-methyl analog |
| Conditions | Computed logP (XLogP3/ALOGPS) from chemical structure; consistent methodology across sources (chemsrc.com) |
Why This Matters
Lower logP directly correlates with higher aqueous solubility and potentially lower non-specific protein binding, reducing the risk of attrition in lead optimization for oral drug candidates.
